3-Bromo-2-chlorobenzoic acid is a highly specialized di-halogenated aromatic building block characterized by an ortho-chloro and meta-bromo substitution pattern relative to its carboxylic acid moiety. This specific structural arrangement provides a highly differentiated reactivity profile, making it a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials. The compound features a molecular weight of 235.46 g/mol and a melting point of 163–170 °C, ensuring excellent stability and handling characteristics under standard laboratory and manufacturing conditions. From a procurement and process chemistry perspective, its primary value lies in the orthogonal reactivity of its halogens: the carbon-bromine bond readily undergoes palladium-catalyzed cross-coupling, while the carbon-chlorine bond provides essential steric hindrance and remains available for later-stage functionalization [1].
Substituting 3-bromo-2-chlorobenzoic acid with closely related analogs, such as 5-bromo-2-chlorobenzoic acid or symmetrical dihalides (e.g., 2,3-dibromobenzoic acid), fundamentally compromises both synthetic efficiency and downstream application performance. In synthetic workflows, symmetrical dihalides suffer from poor regioselectivity during cross-coupling, leading to complex product mixtures and significantly reduced yields of the target mono-functionalized intermediate [1]. Furthermore, attempting to bypass procurement by synthesizing the 3-bromo isomer in-house via direct electrophilic bromination of 2-chlorobenzoic acid is highly inefficient; the reaction strongly favors the 5-bromo isomer (typically in a 4:1 ratio), necessitating costly, low-yielding chromatographic separations [2]. In pharmacological applications, shifting the halogens to different positions alters the steric bulk and dihedral angle of derived amides, preventing the optimal occupation of deep hydrophobic binding pockets and disrupting critical hydrogen-bonding networks required for high-affinity target engagement [3].
Procuring high-purity 3-bromo-2-chlorobenzoic acid is highly preferred over in-house synthesis from simpler precursors due to severe regioselectivity bottlenecks. Direct electrophilic bromination of 2-chlorobenzoic acid predominantly yields the 5-bromo isomer due to the combined directing effects of the carboxyl and chloro groups, typically resulting in a 4:1 ratio of 5-bromo to 3-bromo products [1]. This limits the theoretical yield of the desired 3-bromo isomer to under 20% and requires extensive, solvent-heavy purification. By procuring the exact 3-bromo-2-chloro isomer, process chemists bypass this bottleneck entirely, ensuring immediate access to the correct regiochemistry for downstream coupling without the massive yield losses and labor associated with isomer separation [2].
| Evidence Dimension | Yield of desired 3-bromo isomer |
| Target Compound Data | ≥95% purity (via direct procurement) |
| Comparator Or Baseline | In-house bromination of 2-chlorobenzoic acid |
| Quantified Difference | Direct procurement avoids an ~80% yield loss to the 5-bromo byproduct and eliminates chromatographic separation. |
| Conditions | Standard electrophilic bromination conditions vs. direct material sourcing. |
Procuring the specific isomer eliminates costly and time-consuming chromatographic separation, drastically improving overall synthetic efficiency and scale-up viability.
The distinct carbon-halogen bond dissociation energies in 3-bromo-2-chlorobenzoic acid enable highly controlled, sequential functionalization that is impossible with symmetrical dihalides. In palladium-catalyzed Suzuki-Miyaura reactions, the 3-bromo position undergoes oxidative addition significantly faster than the 2-chloro position. This allows for regioselective mono-coupling at the 3-position with high yields, while the 2-chloro group remains intact for subsequent nucleophilic aromatic substitution (SNAr) or harsher cross-coupling conditions [1]. When utilizing 2,3-dibromobenzoic acid as a baseline, the lack of electronic differentiation leads to competing reactions at both sites, generating complex mixtures of mono- and bis-coupled products that severely reduce the effective yield of the target intermediate [2].
| Evidence Dimension | Regioselectivity in mono-cross-coupling |
| Target Compound Data | High regioselectivity for 3-position coupling |
| Comparator Or Baseline | 2,3-dibromobenzoic acid (poor selectivity, high bis-coupling) |
| Quantified Difference | The Br/Cl differentiation prevents the formation of bis-coupled byproducts prevalent with dibromo analogs. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling. |
The orthogonal reactivity allows buyers to execute complex, multi-step API syntheses with higher yields and fewer purification steps than symmetrical alternatives.
The exact positioning of the halogens in 3-bromo-2-chlorobenzoic acid is critical for defining the three-dimensional conformation of derived therapeutics. In the development of PD-1/PD-L1 antagonists, incorporating the 3-bromo-2-chlorobenzamide moiety forces the amide linker into a rigid geometry that establishes an essential extra hydrogen bond with the Ala121 residue of the target protein [2]. Similarly, in HIV-1 entry inhibitors targeting the gp41 NHR trimer, the specific steric bulk of the 3-bromo-2-chloro substitution perfectly occupies a deep hydrophobic pocket, improving the EC50 into the nanomolar range (e.g., ~70 nM) compared to less bulky or differently substituted analogs that exhibit weaker, micromolar activity [1].
| Evidence Dimension | Target binding affinity and conformational rigidity |
| Target Compound Data | Nanomolar EC50 (~70 nM) and optimized hydrogen bonding |
| Comparator Or Baseline | Unsubstituted or differently substituted benzamides (micromolar activity, suboptimal fit) |
| Quantified Difference | The 3-bromo-2-chloro pattern drives a shift from micromolar to nanomolar potency by optimizing steric fit and dihedral angles. |
| Conditions | In vitro binding assays for PD-L1 and HIV-1 gp41. |
For medicinal chemistry procurement, this specific isomer is non-negotiable when optimizing the steric and electronic parameters required for high-affinity target engagement.
3-Bromo-2-chlorobenzoic acid is a highly effective starting material for synthetic routes requiring sequential functionalization of an aromatic ring. Its orthogonal halogens allow chemists to perform a Suzuki or Heck reaction at the 3-position under mild conditions, followed by a subsequent, harsher coupling or SNAr at the 2-position, streamlining the construction of complex biaryl or heterobiaryl APIs [1].
In medicinal chemistry programs targeting deep hydrophobic binding sites, such as the HIV-1 gp41 NHR trimer or the PD-1/PD-L1 interface, this compound is a preferred building block due to its demonstrated ability to optimize binding. The unique steric bulk and electronic properties of the adjacent bromo and chloro groups enforce specific conformational rigidities in derived amides and furans, enabling precise interactions with target residues like Ala121[2].
The compound is highly effective as a precursor for synthesizing conformationally restricted amino acid derivatives, such as substituted pyrrolidine-2-carboxylic acids targeting ionotropic glutamate receptors. The 3-bromo-2-chloro pattern provides the necessary steric hindrance to control diastereoselectivity during C-H activation and functionalization steps, ensuring high stereochemical purity of the final products [3].
Irritant